(2S)-2-Amino-1-(5-tert-butyl-1,3,4-oxadiazol-2-YL)propan-1-one
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Overview
Description
2-L-alanyl-5-tert-butyl-1,3,4-oxadiazole is a member of 1,3,4-oxadiazoles. It is functionally related to a L-alanine.
Scientific Research Applications
Synthesis and Characterization
- Novel bioactive 1,2,4-oxadiazole natural product analogs, including those with 1,3,4-oxadiazole rings, have been synthesized for their potential antitumor activity. These compounds showed significant in vitro activity against a panel of cell lines (Maftei et al., 2013).
- A study on the synthesis of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives highlighted their potential for industrial applications, revealing their good thermal stability and potential use in photoelectronic devices (Shafi et al., 2021).
Antioxidant Activity
- Research into 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties showed significant antioxidant properties. Some compounds demonstrated notable free-radical scavenging ability in assays (Shakir et al., 2014).
Potential Pesticides
- Certain 2-[(5-aryl-1,3,4-oxadiazol-2-yl)amino]-1,3-heterazoles, synthesized for potential use as pesticides, showed antibacterial and antifungal activities, suggesting their use in agricultural applications (Khan & Rastogi, 1990).
Enzymatic Studies
- The study of the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor with a 1,3,4-oxadiazole ring revealed important insights into its metabolic pathways, including hydroxylation and carbonyl reduction (Yoo et al., 2008).
One-Pot Synthesis Method
- A scalable and environmentally friendly one-pot method for synthesizing 2-amino-1,3,4-oxadiazoles from acylhydrazides and isocyanates was developed, offering potential advancements in the field of synthetic chemistry (Ilangovan et al., 2015).
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(2S)-2-amino-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)propan-1-one |
InChI |
InChI=1S/C9H15N3O2/c1-5(10)6(13)7-11-12-8(14-7)9(2,3)4/h5H,10H2,1-4H3/t5-/m0/s1 |
InChI Key |
PVDZDTVFUVTTDU-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)C1=NN=C(O1)C(C)(C)C)N |
SMILES |
CC(C(=O)C1=NN=C(O1)C(C)(C)C)N |
Canonical SMILES |
CC(C(=O)C1=NN=C(O1)C(C)(C)C)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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